molecular formula C8H9ClN2O3S B140525 2-chloro-N-(3-sulfamoylphenyl)acetamide CAS No. 135202-69-6

2-chloro-N-(3-sulfamoylphenyl)acetamide

Cat. No.: B140525
CAS No.: 135202-69-6
M. Wt: 248.69 g/mol
InChI Key: GOSZWXQMJCRQFQ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-sulfamoylphenyl)acetamide is a synthetic organic compound featuring a chloroacetamide group linked to a phenyl ring substituted with a sulfamoyl moiety. This structure classifies it as a sulfonamide derivative, a group known for diverse biological activities and significant utility in medicinal chemistry research. Key Research Applications and Value The primary research value of this compound lies in its role as a versatile chemical intermediate, particularly in the design and synthesis of novel potential therapeutics. Its structure is a key pharmacophore in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases, especially the tumor-associated isoforms CA IX and XII, are important targets in anticancer drug discovery. Compounds with the sulfonamide-acetamide scaffold can act as zinc-binding group (ZBG)-based inhibitors for these enzymes, which are overexpressed in hypoxic tumor environments and contribute to cancer cell survival and proliferation . Researchers utilize this compound to create hybrid molecules, such as spiro-thiadiazole derivatives and thiazolone-sulfonamides, which have shown significant in vitro anticancer efficacy against renal, colon, and melanoma cancer cell lines, and can induce apoptosis . Furthermore, this acetamide derivative serves as a precursor in synthesizing other complex molecules, including sulfanilamide-isatin conjugates, which are studied for their DNA binding affinity . Such interactions can interfere with DNA replication and transcription, providing another potential mechanism for anticancer activity . Beyond oncology research, sulfonamide-acetamide hybrids are also explored for their antibacterial and anti-biofilm properties , as carbonic anhydrases are also viable targets in microorganisms . Mechanism of Action The proposed mechanism for its biologically active derivatives often involves inhibition of metalloenzymes. The sulfonamide group (SO₂NH₂) can coordinate with a zinc ion in the active site of carbonic anhydrases, disrupting its catalytic activity. This inhibition can alter pH homeostasis in cancer cells, potentially suppressing tumor growth . The reactive chloroacetamide group enables further chemical modifications, allowing researchers to append various "tail" structures that can enhance selectivity for specific CA isoforms, thereby improving the therapeutic profile and reducing off-target effects . Notice for Researchers This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSZWXQMJCRQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407395
Record name 2-Chloro-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135202-69-6
Record name 2-Chloro-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chloro-N-(3-sulfamoylphenyl)acetamide

The primary and most direct method for the synthesis of this compound involves the acylation of 3-aminobenzenesulfonamide (B1265440). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

The synthesis of this compound is achieved through the direct N-acylation of 3-aminobenzenesulfonamide with chloroacetyl chloride. In a typical procedure analogous to the synthesis of its para-isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, the reaction is conducted by treating the starting amine with the acyl chloride in an appropriate solvent. nih.gov

A general laboratory method involves dissolving 3-aminobenzenesulfonamide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then slowly adding chloroacetyl chloride, often at a reduced temperature to control the exothermic nature of the reaction. nih.govijpsr.info An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. researchgate.net After the reaction is complete, the product is typically isolated through precipitation by pouring the reaction mixture into water, followed by filtration, washing, and recrystallization to yield the purified this compound. ijpsr.info

Table 1: General Protocol for Direct Acylation

Step Procedure Purpose
1 Dissolve 3-aminobenzenesulfonamide and a base (e.g., triethylamine) in a solvent (e.g., THF). Prepare the nucleophile and acid scavenger in a suitable medium.
2 Cool the solution in an ice bath. Control the reaction rate and minimize side reactions.
3 Add chloroacetyl chloride dropwise with stirring. Introduce the electrophile for the acylation reaction.
4 Stir the reaction mixture for several hours at room temperature. Allow the reaction to proceed to completion.
5 Isolate the product by precipitation in ice-cold water, followed by filtration. Separate the solid product from the reaction mixture.

| 6 | Wash the crude product with water and recrystallize from a solvent like ethanol. | Purify the final compound. |

The efficiency and yield of the N-acylation reaction can be significantly influenced by the choice of reagents and reaction conditions. Research into the N-acylation of various sulfonamides and aromatic amines has highlighted several parameters that can be optimized. researchgate.netresearchgate.net

Catalysts: The use of Lewis acid catalysts has been shown to enhance the rate of N-acylation. Bismuth salts, such as bismuth(III) chloride (BiCl₃) and bismuth(III) triflate (Bi(OTf)₃), have been employed as efficient catalysts for the acylation of sulfonamides with acid chlorides under both solvent-based and solvent-free conditions. researchgate.net Similarly, metal hydrogen sulfates like Al(HSO₄)₃ and Zr(HSO₄)₄ are effective catalysts for these transformations. researchgate.net

Solvents and Conditions: While traditional organic solvents like THF, chloroform, and dichloromethane (B109758) are effective, alternative conditions have been explored to align with the principles of green chemistry. ijpsr.inforesearchgate.net Reactions have been successfully carried out under solvent-free conditions, which can lead to faster reaction times. researchgate.net Microwave irradiation has also emerged as an effective method to accelerate N-acylation reactions, often resulting in higher yields and purity compared to conventional heating. mdpi.com

Table 2: Parameters for Reaction Optimization

Parameter Variations Potential Outcome
Catalyst None, Lewis Acids (e.g., BiCl₃, Al(HSO₄)₃) Increased reaction rate and efficiency. researchgate.netresearchgate.net
Solvent Aprotic solvents (THF, CH₂Cl₂), Solvent-free, Water Affects solubility, reaction rate, and environmental impact. researchgate.netmdpi.com
Temperature 0°C to reflux Controls reaction kinetics; higher temperatures may increase rate but also side products.
Energy Source Conventional heating, Microwave irradiation Microwave heating can significantly reduce reaction times. mdpi.com

| Base | Triethylamine (B128534), Potassium Carbonate, Pyridine | Neutralizes HCl byproduct, influencing reaction completion. |

Derivatization Strategies and Analogue Synthesis

The structure of this compound features a reactive α-chloroacetyl group, which serves as a versatile handle for further chemical modifications. This allows for the synthesis of a wide array of analogues through various chemical transformations.

The chlorine atom in the chloroacetamide moiety is a good leaving group, making it susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone for the derivatization of this compound. researchgate.net The carbon atom adjacent to the carbonyl group is highly electrophilic and readily undergoes Sₙ2 reactions.

A broad range of nucleophiles can be employed, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. researchgate.net For instance, reaction with oxygen nucleophiles like phenols or alkoxides yields ether derivatives. Nitrogen nucleophiles, such as primary or secondary amines, can be used to synthesize glycine (B1666218) amide analogues. Sulfur nucleophiles, including thiols or thiocyanate (B1210189) salts, lead to the formation of thioethers or thiocyanoacetamides, respectively. researchgate.net One specific example of this reactivity in related N-aryl 2-chloroacetamides is the reaction with sodium hydrogen selenide (B1212193) to produce organoselenium compounds.

The chloroacetamide group is a valuable precursor for the synthesis of various heterocyclic systems. The electrophilic carbon and the adjacent nitrogen atom of the amide can both participate in cyclization reactions.

Pyrazolines are five-membered nitrogen-containing heterocyclic rings that are commonly synthesized via the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) or its derivatives. dergipark.org.tramazonaws.com Integrating a pyrazoline scaffold onto the this compound framework requires a multi-step synthetic strategy, as the starting material is not a direct precursor.

A plausible synthetic route would involve first constructing a chalcone (B49325) that bears a functional group amenable to elaboration into the desired acetamide (B32628) side chain. The general steps for this transformation are outlined below:

Chalcone Synthesis: The synthesis begins with a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative containing a 3-aminophenyl group (e.g., 3-aminoacetophenone) and a suitable aromatic aldehyde. nih.gov

Acylation of the Chalcone: The amino group on the chalcone intermediate is then acylated with chloroacetyl chloride, in a manner similar to the synthesis of the parent compound, to yield a chalcone bearing the N-(3-sulfamoylphenyl)acetamide moiety.

Cyclization to Pyrazoline: Finally, this functionalized chalcone is reacted with hydrazine hydrate (B1144303) (H₂N-NH₂). The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration to form the stable 2-pyrazoline (B94618) ring. dergipark.org.trresearchgate.net Acetic acid is often used as a catalyst for this cyclization step. dergipark.org.tr

This strategy allows for the combination of the pharmacologically relevant pyrazoline ring with the sulfamoylphenyl acetamide scaffold, creating complex hybrid molecules for further investigation.

Formation of Nitrogen-Containing Heterocyclic Derivatives

Thiadiazole Scaffold Integration

The incorporation of a 1,3,4-thiadiazole (B1197879) ring system can be achieved by reacting this compound with thiosemicarbazide (B42300) or its derivatives. This transformation typically proceeds through an initial S-alkylation of the thiosemicarbazide by the chloroacetamide, forming a thioether intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid, leads to the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.gov

The general synthetic pathway involves two main steps:

Intermediate Formation: The sulfur atom of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide and displacing the chloride ion.

Cyclodehydration: Under acidic conditions, the terminal amino group of the intermediate attacks the amide carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic thiadiazole ring. nih.govrsc.org

This method provides a direct route to integrating the sulfamoylphenyl acetamide moiety with the biologically relevant thiadiazole scaffold.

Table 1: Synthesis of Thiadiazole Derivatives This table presents a proposed reaction based on established synthetic methodologies.

Reactant 1Reactant 2ConditionsProduct
This compoundThiosemicarbazide1. Formation of intermediate (e.g., in Ethanol). 2. Cyclodehydration (e.g., conc. H₂SO₄, heat).2-amino-5-(((3-sulfamoylphenyl)amino)methyl)-1,3,4-thiadiazole
Thiazolidinone Scaffold Integration

The synthesis of thiazolidin-4-one derivatives from this compound can be approached through several established routes. One prominent method involves the reaction of the chloroacetamide with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, in a solvent like acetone. This reaction proceeds via an initial substitution to form an isothiocyanate intermediate, which then undergoes intramolecular cyclization to yield a 2-imino-1,3-thiazolidin-4-one derivative. researchgate.net

An alternative and widely used approach is the multi-component cyclocondensation reaction. nih.gov In this method, a primary amine, an aldehyde, and a mercaptoalkanoic acid (like thioglycolic acid) react to form the thiazolidinone ring. To utilize this compound in this context, it would first be reacted with a suitable nucleophilic amine (e.g., hydrazine) to replace the chlorine atom. The resulting hydrazide derivative can then be condensed with an aromatic aldehyde to form a Schiff base (hydrazone). Subsequent cyclocondensation of this Schiff base with thioglycolic acid, often catalyzed by anhydrous ZnCl₂, yields the desired N-substituted 2-aryl-4-oxothiazolidin-3-yl acetamide. nih.govnih.gov

Table 2: Synthetic Routes to Thiazolidinone Scaffolds This table outlines plausible reaction pathways based on established synthetic methodologies.

RouteStarting MaterialReagentsConditionsIntermediate/Product
A This compoundPotassium thiocyanate (KSCN)Reflux in Acetone2-imino-3-(3-sulfamoylphenyl)-1,3-thiazolidin-4-one
B This compound1. Hydrazine hydrateReflux in Ethanol2-hydrazinyl-N-(3-sulfamoylphenyl)acetamide
2-hydrazinyl-N-(3-sulfamoylphenyl)acetamide2. Substituted aromatic aldehyde (Ar-CHO)Glacial acetic acid in EthanolSchiff Base Intermediate
Schiff Base Intermediate3. Thioglycolic acid (HSCH₂COOH)Anhydrous ZnCl₂ in DMF, refluxN-(2-aryl-4-oxothiazolidin-3-yl)-2-((3-sulfamoylphenyl)amino)acetamide

Coumarin (B35378) Moiety Incorporation

The fusion of a coumarin moiety to the this compound framework is efficiently accomplished through O-alkylation, a reaction analogous to the Williamson ether synthesis. researchgate.net This synthetic strategy utilizes various substituted hydroxycoumarins as nucleophiles. The hydroxyl group of the coumarin is first deprotonated by a mild base, typically potassium carbonate, to form a more potent phenoxide nucleophile. This phenoxide then attacks the α-carbon of the chloroacetamide, displacing the chloride and forming an ether linkage.

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 reaction pathway. The addition of a catalyst like potassium iodide (KI) can enhance the reaction rate by an in-situ halide exchange (Finkelstein reaction), converting the chloro-substituent to the more reactive iodo-substituent. researchgate.net This methodology has been successfully applied to the synthesis of a range of 2-((2-oxo-2H-chromen-yl)oxy)-N-(sulfamoylphenyl)acetamides, demonstrating its versatility with various substituted coumarin precursors. researchgate.netnih.gov

Table 3: Synthesis of Coumarin-Sulfonamide Hybrids Data adapted from analogous reactions with 2-chloro-N-(4-sulfamoylphenyl)acetamide. researchgate.net

Hydroxycoumarin SubstrateReagents & ConditionsProduct NameYield
7-hydroxy-4-methylcoumarinK₂CO₃, KI, DMF, 80 °C2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3-sulfamoylphenyl)acetamide72%
7-hydroxycoumarinK₂CO₃, KI, DMF, 80 °C2-((2-oxo-2H-chromen-7-yl)oxy)-N-(3-sulfamoylphenyl)acetamide75%
3-bromo-7-hydroxycoumarinK₂CO₃, KI, DMF, 80 °C2-((3-bromo-2-oxo-2H-chromen-7-yl)oxy)-N-(3-sulfamoylphenyl)acetamide70%
7-hydroxy-3-(4-chlorophenyl)coumarinK₂CO₃, KI, DMF, 80 °C2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)-N-(3-sulfamoylphenyl)acetamide75%

Benzylamine-Sulfonamide Hybrid Architectures

The construction of benzylamine-sulfonamide hybrids from this compound is achieved through a direct nucleophilic substitution reaction. In this transformation, a primary or secondary benzylamine (B48309) acts as the nucleophile, displacing the chloride from the chloroacetamide's α-carbon. This N-alkylation reaction forms a new carbon-nitrogen bond, linking the benzylamine moiety to the core structure via a glycine bridge.

The reaction is typically carried out by stirring the chloroacetamide with the desired benzylamine in a suitable solvent at room temperature or with gentle heating. ijpsr.info A base, such as triethylamine or sodium bicarbonate, may be added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct, thereby preventing the protonation of the benzylamine nucleophile and driving the reaction to completion. researchgate.net This straightforward method allows for the synthesis of a diverse library of compounds by varying the substituents on the aromatic ring of the benzylamine.

Table 4: Synthesis of Benzylamine-Containing Derivatives This table presents proposed reactions based on established N-alkylation methodologies.

Reactant 1Reactant 2 (Benzylamine)ConditionsProduct
This compoundBenzylamineEthanol, reflux, optional base (e.g., Et₃N)2-(benzylamino)-N-(3-sulfamoylphenyl)acetamide
This compound4-MethoxybenzylamineDMF, room temp, NaHCO₃2-((4-methoxybenzyl)amino)-N-(3-sulfamoylphenyl)acetamide
This compound4-ChlorobenzylamineAcetonitrile (B52724), reflux, K₂CO₃2-((4-chlorobenzyl)amino)-N-(3-sulfamoylphenyl)acetamide

Phenoxy and Alkyl/Benzyl (B1604629) Ether Linker Modifications

Modifying this compound to include phenoxy, alkyl ether, or benzyl ether linkers is readily accomplished via the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the O-alkylation of an alcohol or phenol (B47542) with the chloroacetamide acting as the alkylating agent. The hydroxyl group of the substrate (e.g., a substituted phenol, a simple alcohol, or benzyl alcohol) is deprotonated with a base to form a potent alkoxide or phenoxide nucleophile.

Commonly used bases include sodium hydroxide (B78521) for acidic phenols, or stronger bases like sodium hydride (NaH) for less acidic alcohols. masterorganicchemistry.comgordon.edu The reaction is typically conducted in polar aprotic solvents such as DMF or acetonitrile to facilitate the substitution. gordon.edu This synthetic route is highly versatile, allowing for the introduction of a wide array of ether-based side chains by simply varying the alcohol or phenol reactant, thereby enabling fine-tuning of the molecule's steric and electronic properties.

Table 5: Synthesis of Ether-Linked Derivatives This table outlines proposed reactions based on the Williamson ether synthesis.

Reactant 1Reactant 2 (Alcohol/Phenol)Base/SolventProduct
This compoundPhenolK₂CO₃ / Acetonitrile2-phenoxy-N-(3-sulfamoylphenyl)acetamide
This compound4-Methylphenol (p-cresol)NaOH / Water, heat2-(p-tolyloxy)-N-(3-sulfamoylphenyl)acetamide
This compoundEthanolNaH / THF2-ethoxy-N-(3-sulfamoylphenyl)acetamide
This compoundBenzyl alcoholNaH / DMF2-(benzyloxy)-N-(3-sulfamoylphenyl)acetamide

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Potentials

No specific inhibitory constants (Kᵢ) or IC₅₀ values for 2-chloro-N-(3-sulfamoylphenyl)acetamide against human carbonic anhydrase isozymes II, IX, or XII have been reported.

While sulfonamides are a well-established class of carbonic anhydrase inhibitors that typically bind to the zinc ion in the enzyme's active site, the specific binding mechanism and interactions for this compound have not been structurally elucidated.

A selectivity profile for this compound against various carbonic anhydrase isozymes is not available in the literature.

There is no published data to indicate that this compound acts as an antagonist for the P2X4 receptor.

The inhibitory potential of this compound against monoamine oxidase B has not been reported in scientific studies.

There is no specific data available in the scientific literature detailing the inhibition of Glutathione S-transferase Omega 1-1 by this compound.

Very Long Chain Fatty Acid Synthase (VLCFAs) Inhibition

The chloroacetamide portion of the molecule is characteristic of a class of compounds known to inhibit the synthesis of very long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with 20 or more carbon atoms, and their synthesis is crucial for various biological processes.

Research has demonstrated that chloroacetamide herbicides specifically inhibit the first elongation step in VLCFA formation, which is catalyzed by VLCFA synthase. nih.gov This enzyme facilitates the condensation of a C2 unit from malonyl-CoA with a CoA-activated fatty acid. nih.gov The mechanism of inhibition is potent, with studies showing that these compounds can act as tight-binding, irreversible inhibitors that compete with the acyl-CoA substrate. nih.govresearchgate.net Once the chloroacetamide inhibitor has bound to the synthase, it cannot be easily displaced by the substrate. nih.gov This irreversible binding and competition explain the very low concentrations (in the nanomolar to low micromolar range) at which these compounds can achieve significant inhibition. nih.govresearchgate.net For certain chiral chloroacetamides, the inhibitory activity has been shown to be stereospecific, with only the (S)-enantiomers being active. nih.govresearchgate.net Given its structure, this compound is presumed to share this mechanism of action, targeting the VLCFA synthase enzyme system.

Antimicrobial Research Aspects

The dual functional nature of this compound suggests potential for a range of antimicrobial applications, drawing on the established activities of both chloroacetamides and sulfonamides.

Broad-Spectrum Antibacterial Effects (e.g., Gram-positive, Gram-negative)

The sulfonamide group is the basis for sulfa drugs, which were among the first effective chemotherapeutic agents against bacteria. Research into related acetamide (B32628) and sulfonamide derivatives has shown activity against various bacterial strains. For instance, novel quinazolinone benzenesulfonamide (B165840) compounds containing an acetamide linker have been synthesized and evaluated for their antimicrobial properties. nih.gov In other studies, the antibacterial activity of a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been demonstrated against the Gram-negative bacterium Klebsiella pneumoniae. scielo.br This research also showed that the compound could act synergistically with antibiotics like meropenem (B701) and imipenem, enhancing their effects and reducing the concentrations needed to kill the bacteria. scielo.br

Antifungal Research

Derivatives of both acetamide and sulfonamide have also been investigated for their potential as antifungal agents. Studies on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides revealed significant antifungal activity against Candida albicans and Aspergillus niger, in some cases exceeding that of the reference drug fluconazole. Similarly, research on a series of arylsulfonamide compounds, including acetamide derivatives, demonstrated fungistatic potential against various Candida species, such as C. albicans, C. parapsilosis, and C. glabrata. nih.gov The mechanism of action for some related chloro-N-phenylacetamide compounds against fungi is thought to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. researchgate.net

Cellular and Metabolic Pathway Disruption Mechanisms

The potential for this compound to disrupt cellular and metabolic pathways stems from its two key functional groups.

Folate Synthesis Disruption : The primary mechanism associated with the sulfonamide moiety is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), which blocks the folate synthesis pathway in prokaryotes. wikipedia.orgnih.gov This targeted disruption of a vital metabolic pathway effectively halts bacterial cell division. nih.gov

VLCFA Synthesis Inhibition : The chloroacetamide moiety targets the VLCFA synthase enzyme, disrupting the elongation of fatty acids. This is a well-documented mode of action for chloroacetamide herbicides in plants. nih.gov

Protein Haptenation : Research on sulfamethoxazole, a common sulfonamide antibiotic, has shown that its bioactivation can lead to reactive metabolites. nih.gov These reactive intermediates can covalently bind to cellular proteins, a process known as haptenation. This binding can occur on specific cell surface proteins and may be involved in triggering immune-mediated adverse drug reactions. nih.gov

Anticancer Research Applications

The structural framework of this compound is present in a class of compounds that have been synthesized and evaluated for their potential as anticancer agents. tandfonline.comresearchgate.nettandfonline.com A study focused on a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, which includes the target compound's core structure, tested their in vitro anticancer activity against four human cancer cell lines: lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145). tandfonline.comresearchgate.net

The results indicated that many of the tested compounds showed moderate to good anticancer activity. tandfonline.comresearchgate.net The potency of the compounds was found to be influenced by the specific substitutions on the phenyl rings. Generally, the lung (A549) and cervical (HeLa) cancer cell lines were the most sensitive to this class of compounds. tandfonline.com

The table below summarizes the in vitro anticancer activity (IC₅₀ values, the concentration required for 50% inhibition of cell viability) for the most promising compounds from this series. tandfonline.com

Compound IDSubstitutionA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)
4d R=H, R₁=4-F1.811.922.12>10
4k R=H, R₁=4-Cl2.112.422.522.12
4s R=H, R₁=4-NO₂2.012.522.322.76
5-Fluorouracil Reference Drug4.806.205.905.20

The broader class of sulfonamides has been extensively reviewed as anticancer agents, targeting various proteins that are overexpressed in cancer. nih.gov One key mechanism involves the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.govnih.gov Research on related 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives showed potent inhibition of CA IX and CA XII and demonstrated an inhibitory effect on breast cancer cell proliferation under hypoxic conditions. nih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., A549, HeLa, MCF-7, DU-145)

There is no specific data available in the reviewed scientific literature regarding the in vitro cytotoxic effects of this compound on the human cancer cell lines A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), or DU-145 (prostate cancer). While other chloroacetamide derivatives have been investigated for their anticancer properties, studies detailing the activity of this particular compound against these specific cell lines have not been identified.

Antiproliferative Effects and Research Models

Information regarding the antiproliferative effects of this compound is not present in the available scientific research. Consequently, there are no established research models or detailed findings that describe its specific impact on cell proliferation.

Anti-inflammatory and Antinociceptive Research

While the broader class of sulfonamides and acetamides has been a subject of anti-inflammatory research, specific studies focusing on this compound are not found in the public domain.

Modulation of Pro-inflammatory Cytokine Production

There is no available research data detailing the effects of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1 beta (IL-1β). The mechanism of action concerning cytokine modulation for this specific compound remains uninvestigated in published literature.

In Vivo Inflammatory Models for Efficacy Research

No in vivo studies using established inflammatory models, such as carrageenan-induced paw edema or acetic acid-induced writhing, were found for this compound. Therefore, its efficacy and potential as an anti-inflammatory agent in a whole-organism context have not been documented.

Structure Activity Relationship Sar Studies

Impact of Chloroacetamide Moiety on Biological Interactions

The chloroacetamide group is a critical component responsible for the biological activity of these compounds, primarily functioning as a reactive electrophile, or "warhead". nih.govjst.go.jp Its primary mechanism of action involves the formation of a covalent bond with nucleophilic amino acid residues within the active site of target proteins. researchgate.netresearchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by biological nucleophiles such as the thiol group of cysteine or the imidazole (B134444) group of histidine. researchgate.netacs.orgnih.gov

This alkylation of a target protein leads to irreversible inhibition, a strategy employed in the design of various enzyme inhibitors. jst.go.jpresearchgate.net Studies on covalent inhibitors have shown that the chloroacetamide moiety readily reacts with cysteine residues. acs.org For instance, research on SARS-CoV-2 main protease inhibitors demonstrated that compounds with a chloroacetamide warhead could achieve potent inhibition, with some analogs showing IC50 values in the nanomolar range. nih.gov The reaction is typically a nucleophilic displacement where the thiol group of cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage. acs.org

However, the high intrinsic reactivity of chloroacetamides can also lead to a lack of specificity, resulting in off-target modifications and potential cytotoxicity. jst.go.jpbiorxiv.org The reactivity of this moiety needs to be carefully balanced to achieve target selectivity while minimizing adverse effects. nih.gov Research has explored tuning this reactivity; for example, chlorofluoroacetamides (CFA) have been developed as a class of thiol-reactive warheads with weaker reactivity compared to chloroacetamides, potentially offering improved target specificity. jst.go.jpbiorxiv.org In some contexts, chloroacetamide scaffolds have exhibited higher cytotoxicity in mammalian cells compared to other warheads like chloromethyl ketones. biorxiv.org

Table 1: Comparison of Covalent Warheads and Their Interaction with Nucleophiles

Warhead Primary Target Residue Reaction Mechanism Relative Reactivity
Chloroacetamide Cysteine, Histidine Nucleophilic Substitution High jst.go.jpacs.org
Acrylamide Cysteine Michael Addition Moderate biorxiv.org
Vinylsulfonamide Cysteine Michael Addition Lower than Chloroacetamide acs.org
Propiolamide Cysteine Michael Addition High researchgate.net

| Chloromethyl ketone | Cysteine | Nucleophilic Substitution | High, but can show lower cytotoxicity than chloroacetamides biorxiv.org |

Role of Sulfonamide Functional Group in Efficacy

The sulfonamide (-SO₂NH₂) functional group is a cornerstone in medicinal chemistry and plays a pivotal role in the efficacy of a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. mdpi.comnih.govajchem-b.com This group is metabolically robust and often serves as a bioisostere for a carboxylic acid group, which can improve a molecule's pharmacokinetic profile by overcoming issues like metabolic instability and restricted diffusion across cell membranes. mdpi.comresearchgate.net

The therapeutic efficacy of sulfonamide-containing compounds is largely attributed to the ability of the sulfonamide group to engage in key binding interactions within the active site of target enzymes. mdpi.com Both the oxygen and nitrogen atoms of the sulfonamide can act as hydrogen bond acceptors and donors, respectively, anchoring the inhibitor to the protein. mdpi.com A critical interaction for many sulfonamide-based inhibitors is the coordination of the sulfonamide moiety to a zinc ion (Zn²⁺) present in the active site of metalloenzymes, such as carbonic anhydrases (CAs). nih.gov This coordination is a primary driver of the high-affinity binding and potent inhibition observed in many sulfonamide drugs. nih.gov

The sulfonamide scaffold is highly versatile, allowing for chemical modifications that can fine-tune the biological activity and selectivity of the drug. researchgate.net For example, substitutions on the sulfonamide nitrogen (N1) can significantly impact the pKa of the molecule, which in turn affects its ionization at physiological pH and its ability to penetrate bacterial cells or bind to its target. youtube.com In the context of anticancer agents, sulfonamide derivatives have been developed as inhibitors of tumor-associated CA isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression. nih.govnih.gov

Positional and Substituent Effects on Phenyl Ring Activity

The substitution pattern on the phenyl rings of N-(sulfamoylphenyl)acetamide derivatives has a profound impact on their biological activity. Structure-activity relationship studies consistently show that the nature, size, and position of substituents can modulate the potency and efficacy of these compounds. tandfonline.comnih.gov

In a key study on [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (B32628) derivatives as anticancer agents, researchers found that specific substitutions significantly influenced cytotoxicity against various cancer cell lines. tandfonline.comresearchgate.net The results indicated that compounds with less sterically hindered substituents, such as methyl and ethyl groups, on the ortho and para positions of the phenyl rings demonstrated enhanced anticancer activity. researchgate.net For example, compounds 4d , 4k , and 4s from this series were identified as the most potent across lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer cell lines. tandfonline.comresearchgate.net

Generally, the electronic properties of the substituents are also crucial. In studies of other N-phenylacetamide derivatives, compounds with electron-withdrawing groups (e.g., -F, -Cl, -CF₃) at the 4-position (para) of the phenyl ring exhibited greater bactericidal activity than those with electron-donating groups (e.g., -CH₃). nih.gov The trend of activity for halogen substituents at the 4-position was found to be F > Cl > Br, indicating that a 4-fluoro substituted benzene (B151609) ring was most favorable for activity. nih.gov Conversely, substitution at the 3-position (meta) was often found to be detrimental to activity. nih.gov These findings underscore the importance of both electronic and steric factors in optimizing the interaction of the molecule with its biological target.

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide Derivatives Data extracted from Pawar, C. D., et al. (2017). tandfonline.comresearchgate.net

Compound R¹ (on Acetamide Phenyl) R² (on Sulfamoyl Phenyl) A549 (Lung) HeLa (Cervical) MCF-7 (Breast) DU-145 (Prostate)
4a H H 3.52 3.21 3.84 3.65
4d 2-CH₃ 2-CH₃ 1.81 1.92 2.12 2.21
4f 4-CH₃ 4-CH₃ 2.52 2.64 2.84 2.92
4k 2-C₂H₅ 2-C₂H₅ 2.01 2.12 2.32 2.11
4s 4-Cl 4-Cl 2.11 2.52 2.52 2.76

| 5-Fluorouracil | (Reference Drug) | | 4.80 | 5.20 | 5.00 | 4.90 |

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is frequently used to understand how a ligand like an acetamide (B32628) derivative might interact with a protein target. Docking simulations for acetamide-sulfonamide scaffolds have been instrumental in elucidating their mechanism of action against various enzymes. These studies analyze potential binding modes, predict binding affinities, and identify key molecular interactions such as hydrogen bonds and hydrophobic contacts within the active site of a biological target.

The prediction of binding modes involves calculating the most stable conformation of the ligand within the target's binding pocket. For compounds containing acetamide and sulfonamide groups, docking studies predict that the molecule orients itself to maximize favorable interactions. The sulfonamide group, for instance, frequently engages in hydrogen bonding with polar amino acid residues, while the phenyl ring can form hydrophobic or pi-stacking interactions.

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy typically indicates a more stable and potent ligand-protein complex. These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing.

Interaction diagrams are visual representations of the specific contacts between a ligand and its target protein.

2D Diagrams: These schematics flatten the three-dimensional structure to clearly display the amino acid residues in the binding pocket and the types of non-covalent bonds formed with the ligand. Common interactions highlighted for acetamide-sulfonamide compounds include hydrogen bonds with backbone and side-chain atoms of residues like Arginine (Arg), Alanine (Ala), and Histidine (His). mdpi.com

3D Diagrams: These models provide a more realistic view of the ligand's conformation within the binding site. They show the spatial arrangement of the ligand relative to the surrounding amino acids, offering a detailed perspective on how its functional groups occupy specific sub-pockets of the active site.

Table 1: Example of Predicted Interactions from Molecular Docking Studies of Acetamide-Sulfonamide Analogs

Interaction Type Interacting Ligand Group Potential Interacting Amino Acid Residues
Hydrogen Bonding Sulfonamide (-SO₂NH₂) Arg, His, Ala mdpi.com
Hydrogen Bonding Acetamide (-NHC=O) Asp, Glu semanticscholar.org
Hydrophobic/van der Waals Phenyl Ring Leu, Phe, Trp mdpi.comsemanticscholar.org
Pi-Sulfur Bonds Phenyl Ring / Sulfur Atom Met, His mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity without the need for experimental data.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. In molecules like substituted phenylacetamides, the HOMO is often distributed across the aromatic ring and amide group.

LUMO: This is the innermost orbital that is empty of electrons. It acts as an electron acceptor, and its energy level is related to the molecule's electron affinity.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the potential for significant intramolecular charge transfer. researchgate.net This gap is often calculated to help explain the bioactivity of a molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For a group of related acetamide derivatives, a QSAR model can be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

These descriptors are then correlated with experimentally determined activities (such as inhibitory concentrations) using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). semanticscholar.org A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. Both 2D-QSAR and 3D-QSAR (which considers the 3D conformation of molecules) methods are employed to build these predictive models. semanticscholar.org

Crystal Structure Analysis and Intermolecular Interactions

The analysis shows that in the crystal lattice, molecules are linked by a network of intermolecular hydrogen bonds. nih.gov Specifically, N—H···O hydrogen bonds are crucial for stabilizing the crystal structure, forming a three-dimensional network that connects adjacent molecules. nih.gov The benzene (B151609) ring and the amido plane are nearly coplanar, with a very small dihedral angle between them. nih.govresearchgate.net Such structural insights are vital for understanding the molecule's physical properties and how it might be recognized by a biological target.

Table 2: Crystallographic Data for 2-chloro-N-(4-sulfamoylphenyl)acetamide nih.gov

Parameter Value
Chemical Formula C₈H₉ClN₂O₃S
Molecular Weight 248.69
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.7870 (2)
b (Å) 14.1868 (9)
c (Å) 16.0158 (9)
β (°) 90.907 (4)
Volume (ų) 1087.53 (10)
Z 4

Hydrogen Bonding Network Analysis

Analysis of related structures, such as 2-chloro-N-(4-sulfamoylphenyl)acetamide, reveals the formation of three-dimensional networks stabilized by intermolecular N—H···O hydrogen bonds. nih.gov It is highly probable that 2-chloro-N-(3-sulfamoylphenyl)acetamide would also exhibit a complex network of hydrogen bonds involving the amide and sulfonamide hydrogen atoms as donors and the oxygen atoms of the carbonyl and sulfonyl groups as acceptors. However, without experimental crystallographic data or dedicated computational modeling for this specific isomer, a precise description of the hydrogen bonding geometry, including donor-acceptor distances and angles, cannot be accurately presented.

Advanced Research Methodologies for Characterization and Evaluation

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable tools for determining the molecular structure of compounds like 2-chloro-N-(3-sulfamoylphenyl)acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement and bonding patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be utilized to confirm its structure.

In a typical ¹H NMR spectrum, specific proton signals would be expected. The protons of the aromatic ring would appear as distinct multiplets in the downfield region. The methylene (B1212753) (-CH₂-) protons of the chloroacetamide group would likely present as a singlet, while the amine (-NH-) proton of the amide and the protons of the sulfamoyl (-SO₂NH₂) group would also produce characteristic signals.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic ring, and the methylene carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive, as specific experimental data for this exact compound is not publicly available.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.5 - 8.2 Multiplet 4H
Amide-NH ~10.5 Singlet 1H
Sulfamoyl-NH₂ ~7.3 Singlet 2H

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include the N-H stretching of the amide and sulfamoyl groups, the C=O stretching of the amide carbonyl, the S=O stretching of the sulfonyl group, and the C-Cl stretching of the chloroacetyl moiety. The presence and position of these bands provide strong evidence for the compound's structure. For related N-substituted chloroacetamide derivatives, the C=O stretch is typically observed around 1670 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound This table is based on characteristic frequencies for functional groups, as specific experimental data for this exact compound is not publicly available.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3350 - 3250
Sulfamoyl N-H Stretch 3400 - 3300
Aromatic C-H Stretch 3100 - 3000
Amide C=O Stretch ~1670
Sulfonyl S=O Asymmetric & Symmetric Stretch 1350 - 1300 & 1160 - 1120
C-N Stretch 1400 - 1200

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifying feature.

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to assess the purity of the product. ijpsr.info For the synthesis of this compound, TLC would be used to determine when the starting materials have been consumed and the product has formed. ijpsr.info By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the components will separate based on their polarity. The retention factor (Rf) value of the product spot can be calculated and used for identification. The presence of a single spot for the purified product under various solvent systems is a strong indicator of its purity. For sulfonamides, silica (B1680970) gel plates are commonly used with various mobile phase compositions. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is widely used for the quantitative analysis of compound purity. A reverse-phase HPLC method would typically be developed for this compound. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram. This technique is crucial for confirming the purity of the final product to a high degree of accuracy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides valuable insights into molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the provided sources, a comprehensive analysis of its isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide , has been performed. nih.gov The study reveals that this compound crystallizes in a monoclinic system with the space group P2₁/c. nih.gov In the solid state, symmetry-related molecules are interconnected by intermolecular N—H···O hydrogen bonds, forming a three-dimensional network. nih.gov The detailed crystallographic data for this isomer provides a strong model for understanding the solid-state characteristics of related sulfamoylphenyl)acetamides. nih.gov

Similar crystallographic studies have been conducted on other related acetamide (B32628) derivatives, such as 2-chloro-N-phenylacetamide and 2-chloro-N-(3-fluorophenyl)acetamide, further demonstrating the utility of this technique in characterizing the solid-state structures of this compound class. researchgate.netresearchgate.net

Table 1: Crystallographic Data for 2-chloro-N-(4-sulfamoylphenyl)acetamide

Parameter Value Reference
Chemical Formula C₈H₉ClN₂O₃S nih.gov
Formula Weight (Mᵣ) 248.69 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 4.7870 (2) nih.gov
b (Å) 14.1868 (9) nih.gov
c (Å) 16.0158 (9) nih.gov
β (°) 90.907 (4) nih.gov
Volume (V) (ų) 1087.53 (10) nih.gov
Z 4 nih.gov
Radiation Mo Kα (λ = 0.71073 Å) nih.gov
Temperature (K) 296 nih.gov
Calculated Density (Dₓ) 1.519 Mg m⁻³ nih.gov

Biochemical and Cellular Assay Systems in Research

The structural features of this compound, specifically the sulfonamide group, make it a candidate for evaluation in various in vitro enzyme activity assays. Sulfonamides are known to interact with certain enzymes, and their structural similarity to urea (B33335) allows them to be investigated as potential urease inhibitors. acs.org Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target in medicinal chemistry. Assays would typically measure the catalytic activity of the urease enzyme in the presence and absence of the test compound to determine the extent of inhibition. acs.org

Furthermore, the broader class of 2-chloro-N-aryl acetamide derivatives has been synthesized and screened for general antimicrobial activity. ijpsr.info Such screening involves assays that test the compound's ability to inhibit the growth of various bacterial and fungal strains. ijpsr.info While these are cell-based assays, the underlying mechanism often involves the inhibition of essential microbial enzymes. For example, studies on the related compound 2-chloro-N-(2-hydroxyphenyl)acetamide have demonstrated its antifungal activity, suggesting that the chloroacetamide moiety is crucial for biological effect. nih.gov

Cell-based assays are critical for understanding a compound's activity in a biological context. While specific target engagement assays for this compound are not described, the effects of structurally similar molecules on whole cells have been investigated. These assays provide insights into potential mechanisms of action and cellular targets.

For example, the antibacterial activity of a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , was evaluated against the bacterium Klebsiella pneumoniae. nih.gov This type of whole-cell assay, which determines the minimum inhibitory concentration (MIC), is a fundamental cell-based method to quantify a compound's antibacterial potential. nih.gov The study suggested that the compound may act on penicillin-binding proteins, leading to cell lysis. nih.gov Such cell-based phenotypic screens are often the first step in identifying a compound's biological activity and can guide further studies to deconstruct the specific molecular target engagement. The presence of the chloro atom on the acetamide group was shown to be important for the observed biological activity. nih.gov

Future Research Directions and Translational Perspectives

Strategic Lead Optimization and Analogue Design

Lead optimization is a critical process in drug discovery that involves synthetically modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. ijddd.com For 2-chloro-N-(3-sulfamoylphenyl)acetamide, this process would involve the systematic design and synthesis of analogues to establish clear structure-activity relationships (SAR).

Key strategies for analogue design would focus on modifications at three primary sites: the sulfamoylphenyl ring, the acetamide (B32628) linker, and the terminal chloro group.

Modification of the Sulfamoylphenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence biological activity. Analogues could be created by altering the substitution pattern of the sulfamoyl group (e.g., moving it from the meta to ortho or para position) or by introducing other functional groups such as hydroxyl, fluoro, or methyl groups onto the ring. researchgate.netneliti.com For example, studies on related 2-chloro-N-arylacetamides have shown that substitutions on the aryl ring can modulate activities such as antimicrobial efficacy. ijpsr.info

Modification of the Acetamide Linker: The acetamide core is essential for the molecule's structure. Changes to this linker, such as replacing the N-H proton or altering the methylene (B1212753) bridge, could impact the compound's conformation and binding capabilities. The synthesis of N-phenyl-indolin-2-one from 2-chloro-N,N-diphenylacetamide highlights how the acetamide portion can be a precursor for more complex heterocyclic structures. researchgate.net

Substitution of the Chlorine Atom: The chloroacetyl group is a reactive handle that can be displaced by various nucleophiles to create a diverse library of compounds. For instance, reacting 2-chloro-N-arylacetamides with nucleophiles like sodium hydrogen selenide (B1212193) has been used to create novel organochalcogenide compounds with potential antioxidant properties. ekb.eg Similarly, this position can be used to link the molecule to other pharmacophores, as seen in the synthesis of coumarin-containing sulfonamide derivatives. nih.gov

The following table summarizes potential analogue design strategies based on the modification of the core scaffold.

Modification Site Strategy Rationale/Potential Outcome Example from Related Compounds
Sulfamoylphenyl Ring Altering substituent position (ortho, para)Investigate impact on target binding and selectivityCrystal structure studies on various substituted 2-chloro-N-phenylacetamides. researchgate.netresearchgate.netnih.gov
Introduction of new functional groups (e.g., -OH, -F, -CH3)Modulate physicochemical properties (solubility, lipophilicity) and potency.Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide. neliti.com
Acetamide Linker N-alkylation or N-arylationExplore steric and electronic effects on activity.Synthesis of 2-chloro-N,N-diphenylacetamide. researchgate.net
Cyclization reactionsCreate rigid analogues to lock in bioactive conformations.Use as an intermediate for N-phenyl-indolin-2-one synthesis. researchgate.net
Chloro Group Nucleophilic substitution with thiols, amines, or phenolsGenerate diverse libraries of compounds with new functionalities and potential targets.Reaction with 2-mercaptonicotinonitrile (B1308631) derivatives to form thienopyridines. acs.org
Linkage to other pharmacophores (e.g., coumarins, NSAIDs)Develop hybrid molecules with dual or enhanced activity.Synthesis of coumarin-sulfonamide conjugates. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The chemical moieties within this compound—sulfonamide and acetamide—are present in a wide array of clinically used drugs, suggesting a broad potential for biological activity. nih.govnih.gov Future research should aim to screen this compound and its optimized analogues against a diverse range of biological targets to identify novel therapeutic applications.

Antimicrobial Agents: Sulfonamides were among the first effective chemotherapeutic agents against bacterial infections. nih.gov Derivatives of 2-chloro-N-alkyl/aryl acetamide have demonstrated significant antibacterial and antifungal activity. ijpsr.info A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, showed promising antibacterial activity against Klebsiella pneumoniae, including synergistic effects when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem. scielo.br This suggests that this compound and its derivatives could be explored as potential treatments for drug-resistant bacterial infections.

Anticancer Agents: Many acetamide and sulfonamide derivatives are investigated for their anticancer properties. nih.gov For example, a novel class of molecules based on an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold was found to be potent against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. nih.gov Given this precedent, screening this compound analogues against various cancer cell lines is a logical next step.

Enzyme Inhibition: The structural features of sulfonamides allow them to act as inhibitors for various enzymes. Recent studies have explored acetamide-sulfonamide conjugates as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. nih.govacs.org The structural similarity of sulfonamides to urea (B33335) allows them to compete for the enzyme's active site. acs.org This opens the possibility of developing this compound derivatives as inhibitors for urease or other metalloenzymes.

The table below outlines potential therapeutic areas and the rationale for investigating this compound in these contexts.

Therapeutic Area Potential Biological Target Rationale based on Related Compounds
Infectious Diseases Bacterial metabolic pathwaysSulfonamides are known antimicrobials. nih.gov Acetamide derivatives show activity against Gram-positive and Gram-negative bacteria. neliti.com A related compound showed synergy with antibiotics against K. pneumoniae. scielo.br
Oncology Kinases, Tubulin, other cancer-related proteinsAcetamide-based scaffolds have shown potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines. nih.gov
Gastrointestinal Disorders UreaseAcetamide-sulfonamide conjugates have been designed as urease inhibitors to combat H. pylori infections. nih.govacs.org
Inflammatory Diseases Cyclooxygenase (COX), other inflammatory enzymesNonsteroidal anti-inflammatory drugs (NSAIDs) have been conjugated with sulfonamides to create novel anti-inflammatory agents. acs.org

Integration of Advanced Computational and Experimental Approaches

To accelerate the drug discovery process for this compound, a synergistic approach combining computational modeling and advanced experimental techniques is essential.

Computational Modeling: In silico methods can predict the properties of novel analogues before their synthesis, saving time and resources.

Molecular Docking and Dynamics: These techniques can be used to predict how designed analogues bind to specific biological targets. For instance, docking studies have been employed to understand the binding modes of acetamide-sulfonamide inhibitors within the active site of urease. nih.gov This allows for the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the chemical structure of compounds with their biological activity. This can help identify the key physicochemical properties required for optimal efficacy.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize analogues with favorable drug-like profiles for synthesis. An in silico analysis of a related acetamide suggested a favorable pharmacokinetic profile for oral use. scielo.br

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid screening of a large library of synthesized analogues against various biological targets, quickly identifying promising lead compounds.

X-ray Crystallography: Determining the crystal structure of the compound and its analogues, as has been done for several related 2-chloro-N-arylacetamides, provides precise information about their three-dimensional conformation. researchgate.netresearchgate.netnih.gov When co-crystallized with a target protein, it can reveal the exact binding interactions, guiding further lead optimization.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed quantitative data on the binding affinity and thermodynamics of the interaction between the compound and its target protein.

The integration of these approaches creates an iterative cycle of design, synthesis, and testing that can efficiently guide the development of this compound from a chemical entity to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(3-sulfamoylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves reacting chloroacetyl chloride with 3-aminophenylsulfonamide under controlled conditions. Key steps include:

  • Acylation : Mix equimolar amounts of 3-aminophenylsulfonamide and chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .
  • Purification : Recrystallize the crude product from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure acetamide derivative.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and reaction time (4–6 hours) to enhance yields (>75%) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks: ~1680 cm⁻¹ (C=O stretch of amide), ~1320 cm⁻¹ (S=O stretch of sulfonamide), and ~750 cm⁻¹ (C-Cl stretch) .
  • NMR :
  • ¹H NMR : A singlet at δ 4.2–4.4 ppm (CH₂Cl), aromatic protons (δ 7.2–8.1 ppm), and NH protons (δ 10–11 ppm, broad) .
  • ¹³C NMR : Peaks at ~165 ppm (amide C=O), ~45 ppm (CH₂Cl), and aromatic carbons (120–140 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 289.0 (calculated for C₈H₈ClN₂O₃S) .

Advanced Research Questions

Q. How to design experiments evaluating the antibacterial efficacy of this compound?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) against Gram-negative (E. coli, K. pneumoniae) and Gram-positive (S. aureus) strains. Prepare serial dilutions (0.5–256 µg/mL) in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
  • Synergy Studies : Combine the compound with antibiotics (e.g., ciprofloxacin) at sub-MIC concentrations. Assess synergy via checkerboard assays and calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC₅₀ >100 µg/mL) .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial dihydrofolate reductase). Prepare the ligand (optimize geometry with Gaussian09) and receptor (PDB: 1DHF) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD, RMSF, and hydrogen bond occupancy .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as H-bond acceptor, chloro group for hydrophobic interactions) using MOE or Phase .

Q. How to analyze structure-activity relationships (SAR) for sulfamoylphenyl acetamide derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications to the sulfamoyl group (e.g., alkylation) or chloro position. Compare bioactivity data (MIC, IC₅₀) to identify key functional groups .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants. Train models (e.g., partial least squares regression) on datasets of related acetamides .
  • Crystallography : Solve X-ray structures (e.g., synchrotron radiation) to correlate conformational flexibility (e.g., amide torsion angles) with activity .

Q. What methodologies evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to simulated sunlight (Xe lamp, λ >290 nm) and analyze degradation products via LC-MS. Identify intermediates (e.g., dechlorinated or sulfonamide-cleaved species) .
  • Soil Adsorption Tests : Use batch equilibrium methods with varying soil types (OECD Guideline 106). Calculate Freundlich coefficients (Kf) to assess mobility .
  • Ecotoxicity Assays : Test on Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (bioluminescence inhibition) to determine aquatic toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-chloro-N-(3-sulfamoylphenyl)acetamide
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2-chloro-N-(3-sulfamoylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.